1,1-Dimethyl-1-silacyclopentane

Description

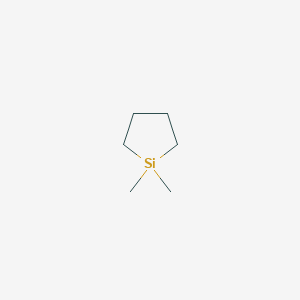

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylsilolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQBKCRYCZJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147942 | |

| Record name | 1,1-Dimethyl-1-silacyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-54-4 | |

| Record name | 1,1-Dimethyl-1-silacyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl-1-silacyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,1-Dimethyl-1-silacyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-1-silacyclopentane, a saturated five-membered heterocyclic compound containing a silicon atom, serves as a pivotal structural motif in organosilicon chemistry. Its unique combination of a flexible cyclopentane framework and the distinct electronic properties of the dimethylsilyl group imparts specific reactivity and conformational behavior. This technical guide provides a comprehensive exploration of the chemical structure and bonding of this compound, drawing upon spectroscopic data, computational modeling, and established chemical principles. Understanding these fundamental aspects is crucial for its application as a building block in the synthesis of novel silicon-containing molecules with potential applications in materials science and drug development.[1]

Section 1: Molecular Structure and Conformation

The molecular structure of this compound is defined by a five-membered ring composed of one silicon atom and four carbon atoms, with two methyl groups attached to the silicon atom. The fundamental chemical information for this compound is summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₄Si |

| Molecular Weight | 114.26 g/mol |

| CAS Number | 1072-54-4 |

| Synonyms | Silacyclopentane, 1,1-dimethyl-; Cyclotetramethylenedimethylsilane |

| Data sourced from NIST Chemistry WebBook[2] |

Ring Conformation: The Twisted-Chair (C₂) and Envelope (Cₛ) Forms

Unlike the planar cyclopentadienyl ring, the saturated cyclopentane ring is non-planar to alleviate torsional strain.[3] For silacyclopentanes, two primary conformations are considered: the twisted-chair (C₂) symmetry) and the envelope (Cₛ symmetry) .

In the envelope conformation , four of the ring atoms are coplanar, with the fifth atom puckered out of the plane. For this compound, this would involve either the silicon atom or one of the carbon atoms being out of the plane.

The twisted-chair conformation involves two adjacent atoms being displaced in opposite directions from the plane of the other three atoms. Computational studies on silacyclopentane and its derivatives suggest that the twisted conformation is generally the more stable form, with the envelope conformation representing a transition state in the pseudorotation pathway.

Figure 1: Conformational interconversion of the silacyclopentane ring.

Bond Lengths and Angles: Insights from Related Structures

| Parameter | Value (Å or °) |

| Si-C(ring) bond length | 1.888(3) Å |

| Si-C(methyl) bond length | 1.867(3) Å |

| C-C(ring) bond length | 1.503(9) Å |

| C=C(ring) bond length | 1.335(14) Å |

| C(ring)-Si-C(ring) angle | 96.3(5)° |

| C(methyl)-Si-C(methyl) angle | 110.6° |

| Si-C(ring)-C(ring) angle | 102.3(4)° |

| Data from a gas-phase electron diffraction study of 1,1-Dimethyl-1-silacyclopent-3-ene. |

It is anticipated that the C-C single bond lengths in the saturated this compound would be slightly longer than the C-C bonds in the unsaturated analogue due to the absence of the double bond's influence. The endocyclic C-Si-C bond angle is notably smaller than the ideal tetrahedral angle of 109.5°, indicating the presence of angle strain within the five-membered ring.

Section 2: Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of covalent sigma bonds, the influence of the silicon heteroatom, and the consequences of the cyclic structure.

Nature of the Si-C and C-C Bonds

The bonds within the molecule are primarily single covalent bonds. The silicon-carbon (Si-C) bond is longer and weaker than a typical carbon-carbon (C-C) bond due to the larger atomic radius of silicon and the difference in electronegativity. This difference in bond strength and length influences the molecule's reactivity and vibrational frequencies.

Ring Strain Analysis

Ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds).[4] In this compound, the endocyclic angles are constrained by the five-membered ring structure, leading to angle strain, particularly at the silicon atom with its compressed C-Si-C bond angle. The non-planar conformations (twist and envelope) are adopted to minimize torsional strain that would be present in a planar structure.

Hyperconjugation and the Influence of the Dimethylsilyl Group

The silicon atom, being less electronegative than carbon, can participate in hyperconjugative interactions. The σ-electrons of the Si-C bonds can delocalize into the antibonding orbitals of adjacent C-C or C-H bonds, contributing to the overall stability of the molecule. The two methyl groups on the silicon atom also influence the electronic environment and steric accessibility of the silicon center.

Section 3: Synthesis and Reactivity

General Synthetic Approach

This compound is typically synthesized via a cyclization reaction. A common method involves the reaction of a 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane) with a dichlorodimethylsilane in the presence of a reducing agent, such as magnesium or sodium metal.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). A solution of 1,4-dibromobutane in the same solvent is added dropwise to initiate the formation of the di-Grignard reagent, 1,4-bis(bromomagnesio)butane. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Cyclization Reaction: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of dichlorodimethylsilane in the anhydrous ether is then added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Workup and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed to ensure complete reaction. The mixture is then cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Figure 2: General workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is influenced by the strained Si-C bonds within the ring and the presence of the silicon heteroatom. It can undergo ring-opening reactions under certain conditions. The silicon center can also be a site for nucleophilic attack, although it is sterically hindered by the two methyl groups.

Section 4: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Vibrational Spectroscopy (IR and Raman)

A detailed vibrational analysis of this compound was reported by Durig and Johnson-Streusand.[5] The infrared and Raman spectra provide a fingerprint of the molecule, with characteristic vibrational modes for the Si-C bonds, C-C bonds, and the various C-H bending and stretching modes. The low-frequency region of the Raman spectrum is particularly informative for studying the ring-puckering and other conformational modes.

Table of Key Vibrational Modes:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H stretching | 2850-3000 |

| CH₂ scissoring | 1450-1470 |

| CH₃ degenerate deformation | ~1410 |

| CH₃ symmetric deformation | ~1250 |

| Si-C stretching | 600-800 |

| Ring deformation modes | 400-600 |

| Ring puckering | < 200 |

Note: These are approximate ranges and the precise values can be found in the detailed vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons on the silicon atom and the methylene protons of the cyclopentane ring. The chemical shifts and coupling patterns of the ring protons can provide information about the ring's conformation.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the two different types of methylene carbons in the ring (those adjacent to silicon and those beta to silicon).

-

²⁹Si NMR: Silicon-29 NMR spectroscopy provides a direct probe of the silicon atom's electronic environment. The chemical shift of the silicon nucleus is sensitive to the substituents and the geometry around the silicon atom.

Conclusion

This compound presents a fascinating case study in the interplay of ring strain, conformational flexibility, and the electronic influence of a heteroatom. While a complete experimental structural determination remains to be published, a consistent picture of its twisted-chair conformation, bond parameters, and vibrational behavior can be assembled from a combination of experimental data on related compounds and theoretical considerations. This in-depth understanding of its fundamental chemical structure and bonding is essential for leveraging its potential in the design and synthesis of advanced materials and molecules with tailored properties.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][2]

-

Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. (2018). Molecules, 23(1), 147. [Link][9]

-

Badran, I., Rauk, A., & Shi, Y. (2019). New Orbital Symmetry-Allowed Route for Cycloreversion of Silacyclobutane and Its Methyl Derivatives. The Journal of Physical Chemistry A, 123(9), 1749–1757. [Link][1]

-

PubChem. (n.d.). This compound. In PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Oxa-2-silacyclopentane, 2,2-dimethyl-. In SpectraBase. Retrieved from [Link][10]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1072-54-4). In Cheméo. Retrieved from [Link][11]

-

PubChem. (n.d.). 1,1-Dimethyl-1-silacyclo-3-pentene. In PubChem. Retrieved from [Link][12]

-

Durig, J. R., & Johnson-Streusand, M. (1980). Spectra and structure of silicon containing compounds. 13—infrared and Raman spectra of this compound. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(10), 847-857.[5]

-

SpectraBase. (n.d.). 1-METHYL-1-[2-(ETHYNYLDIMETHYLSILYL)ETHYNYL]SILACYCLOPENTANE. In SpectraBase. Retrieved from [Link][13]

-

Synthesis, NMR characterization and reactivity of 1-silacyclohex-2-ene derivatives. (2013). Journal of the Serbian Chemical Society, 78(10), 1491-1503.[6]

-

SpectraBase. (n.d.). 1,1-Dimethylcyclopentane. In SpectraBase. Retrieved from [Link][12]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link][6]

-

PubChem. (n.d.). 1,1-Dimethylcyclopentane. In PubChem. Retrieved from [Link][13]

-

ResearchGate. (n.d.). 13C NMR spectrum of compound C from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. In ResearchGate. Retrieved from [Link][14]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. In Oregon State University. Retrieved from [Link][15]

-

ResearchGate. (n.d.). Formation of 1-aza-2-silacyclopentanes and unexpected products from the insertion of phenylisocyanate into 2,2-dimethyl-1-(trimethylsilyl). In ResearchGate. Retrieved from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). In Dalal Institute. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2020, May 30). 4.8: Conformations of Monosubstituted Cyclohexanes. In Chemistry LibreTexts. Retrieved from [Link][16]

-

YouTube. (2020, December 2). Conformational analysis of Mono substituted cyclohexane. In YouTube. Retrieved from [Link][17]

-

Chemistry LibreTexts. (2020, May 12). 8.2: Conformational Analysis. In Chemistry LibreTexts. Retrieved from [Link][4]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. In St. Paul's Cathedral Mission College. Retrieved from [Link][18]

-

Gelest. (n.d.). N-n-BUTYL-AZA-SILACYCLOPENTANE. In Gelest. Retrieved from [Link][19]

Sources

- 1. New Orbital Symmetry-Allowed Route for Cycloreversion of Silacyclobutane and Its Methyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 1,1-DIMETHYLCYCLOHEXANE(590-66-9) 13C NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. abcdindex.com [abcdindex.com]

- 8. 1,2-DIMETHYLCYCLOPENTENE(765-47-9) 1H NMR [m.chemicalbook.com]

- 9. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. 1,1-DIMETHYLCYCLOHEXANE(590-66-9) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1,1-Dimethylcyclopentane | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. spcmc.ac.in [spcmc.ac.in]

- 19. N-n-BUTYL-AZA-SILACYCLOPENTANE | [gelest.com]

An In-depth Technical Guide to 1,1-Dimethyl-1-silacyclopentane for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of silicon into organic scaffolds has emerged as a powerful tool for modulating molecular properties. The substitution of a carbon atom with silicon, its heavier group 14 counterpart, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions, offering a compelling avenue for the optimization of drug candidates and the development of novel polymers.[1][2] This guide focuses on a specific and highly versatile organosilicon building block: 1,1-Dimethyl-1-silacyclopentane.

This technical monograph provides a comprehensive overview of this compound, from its fundamental identifiers and physicochemical properties to detailed synthetic protocols, reactivity profiles, and potential applications. As a Senior Application Scientist, the aim is to not only present established data but also to provide insights into the causality behind experimental choices, empowering researchers to effectively harness the potential of this unique silacycloalkane.

Core Identifiers and Physicochemical Properties

A foundational understanding of a compound begins with its unequivocal identification and a grasp of its key physical characteristics.

Nomenclature and Structural Identifiers

-

Chemical Name: this compound

-

CAS Number: 1072-54-4[3]

-

Molecular Formula: C₆H₁₄Si[3]

-

Molecular Weight: 114.26 g/mol [3]

-

IUPAC Name: this compound[3]

-

Synonyms: Silacyclopentane, 1,1-dimethyl-; Cyclotetramethylenedimethylsilane[3]

-

InChI: InChI=1S/C6H14Si/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3[3]

-

InChIKey: KDQBKCRYCZJUAE-UHFFFAOYSA-N[3]

-

SMILES: C[Si]1(C)CCCC1

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for biological applications, where properties like lipophilicity play a significant role.

| Property | Value | Source |

| Boiling Point | 123-124 °C (estimated) | - |

| Density | 0.817 g/cm³ (estimated) | - |

| Refractive Index | 1.447 (estimated) | - |

Synthesis of this compound: A Detailed Protocol

The most common and reliable method for the synthesis of this compound is the Grignard reaction between 1,4-dibromobutane and dichlorodimethylsilane. This approach leverages the nucleophilic character of the Grignard reagent to form the cyclic structure.

Reaction Scheme

Caption: Synthesis of this compound via a Grignard reaction.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationales.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1,4-Dibromobutane

-

Dichlorodimethylsilane

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

To the three-necked flask, add magnesium turnings and a crystal of iodine. The iodine helps to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1,4-dibromobutane in anhydrous diethyl ether.

-

Add a small portion of the 1,4-dibromobutane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1,4-dibromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure the complete formation of the bis-Grignard reagent.

-

-

Cyclization Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of dichlorodimethylsilane in anhydrous diethyl ether to the stirred Grignard reagent. This exothermic reaction should be controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

-

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below is a summary of the expected spectroscopic data for this compound, based on the analysis of related structures.

| Technique | Expected Features |

| ¹H NMR | Two main signals are expected: a singlet for the six protons of the two methyl groups attached to the silicon atom (approximately 0.0-0.2 ppm), and a multiplet for the eight protons of the four methylene groups in the ring (in the region of 0.8-1.6 ppm). |

| ¹³C NMR | Three signals are anticipated: one for the two equivalent methyl carbons attached to silicon (in the range of -5 to 5 ppm), and two signals for the methylene carbons of the ring (α- and β- to the silicon atom), expected in the aliphatic region (approximately 15-30 ppm). |

| IR Spectroscopy | Characteristic absorption bands are expected for the Si-CH₃ group (around 1250 cm⁻¹ and 800-840 cm⁻¹), C-H stretching of the alkyl groups (2850-2960 cm⁻¹), and CH₂ bending vibrations (around 1450 cm⁻¹).[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 114. The fragmentation pattern is likely to involve the loss of a methyl group (M-15) leading to a stable cyclic silyl cation at m/z = 99, which could be the base peak. Further fragmentation could involve the loss of ethylene from the ring.[5] |

Reactivity and Potential Applications

The chemical behavior of this compound is governed by the presence of the silicon atom within the five-membered ring. This structure imparts unique reactivity and opens doors to various applications.

Ring-Opening Polymerization (ROP)

While the saturated this compound ring is relatively stable, it can undergo anionic ring-opening polymerization under certain conditions, similar to its unsaturated analog, 1,1-dimethyl-1-silacyclopent-3-ene.[1] This reaction would lead to the formation of polysiloxanes with a repeating pentamethylene-dimethylsilyl unit, potentially offering unique thermal and mechanical properties compared to traditional polydimethylsiloxanes (PDMS).

Caption: Anionic Ring-Opening Polymerization of this compound.

Applications in Drug Discovery

The incorporation of silicon-containing scaffolds is a recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[6] The this compound moiety can be utilized as a bioisostere for a gem-dimethylcyclopentane or a tert-butyl group. This substitution can lead to:

-

Increased Lipophilicity: The silyl group can increase the compound's solubility in lipids, potentially improving its ability to cross cell membranes.

-

Enhanced Metabolic Stability: The replacement of a carbon center with a silicon atom can block sites of metabolic oxidation, leading to a longer in vivo half-life.

-

Modulated Binding Affinity: The different bond lengths and angles of the C-Si-C linkage compared to a C-C-C linkage can alter the conformation of a molecule, potentially leading to improved binding to its biological target.

The silacyclopentane core can be further functionalized to introduce pharmacophoric groups, making it a versatile scaffold for the design of novel therapeutic agents.[7][8]

Applications in Materials Science

As a monomer for ROP, this compound can be used to synthesize specialty silicone polymers. These polymers, with their unique hydrocarbon-siloxane backbone, could find applications as:

-

High-Performance Elastomers: The incorporation of the cyclopentamethylene unit may enhance the thermal stability and mechanical properties of the silicone.

-

Gas-Permeable Membranes: The flexibility of the siloxane backbone combined with the hydrocarbon segments could lead to materials with tailored gas separation properties.

-

Dielectric Materials: The non-polar nature of the polymer could make it suitable for applications as a low-k dielectric material in microelectronics.[9]

Conclusion

This compound is a valuable and versatile building block for both medicinal chemists and materials scientists. Its synthesis via the Grignard reaction is well-established, and its unique physicochemical properties and reactivity profile make it an attractive scaffold for the development of novel drugs and advanced materials. This guide has provided a comprehensive overview of its key characteristics, a detailed synthetic protocol, and an exploration of its potential applications, with the aim of empowering researchers to confidently incorporate this promising organosilicon compound into their future research endeavors.

References

-

Weber, W. P. Anionic Ring Opening Polymerization of 1-Silacyclopent-3-ene. Defense Technical Information Center, 1990. [Link]

-

Franz, A. K. Organosilicon Molecules with Medicinal Applications. ACS Publications, 2017. [Link]

-

Karad, S. N.; et al. Design and Synthesis of 1,1-disubstituted-1-silacycloalkane-based Compound Libraries. ScienceDirect, 2015. [Link]

-

NIST. This compound. NIST WebBook, 2021. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]

-

dataPDF. Anionic Ring-Opening Polymerization of 1,1,3-Trimethyl-l-silacyclopent-3-ene. Effect of Temperature on Poly(l,l,3-trimethyl-l-si. dataPDF.com. [Link]

-

PubMed. Decomposition of 1,1-dimethyl-1-silacyclobutane on a tungsten filament--evidence of both ring C-C and ring Si-C bond cleavages. PubMed, 2007. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Showell, G. A.; Mills, J. S. The role of silicon in drug discovery: a review. PMC, 2003. [Link]

-

ACS Publications. A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. ACS Publications, 2022. [Link]

-

Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theore. Arkivoc, 2002. [Link]

-

Gelest, Inc. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.. [Link]

-

Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. [Link]

-

Organic Chemistry Tutor. 07. Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane. Organic Chemistry Tutor. [Link]

-

ResearchGate. asian journal of chemistry. ResearchGate, 2014. [Link]

-

NIST. This compound. NIST WebBook. [Link]

-

NIST. 1,1-Dimethyl-1-silacyclobutane. NIST WebBook. [Link]

-

NIST. 1,1-Dimethyl-1-silacyclobutane. NIST WebBook. [Link]

-

YouTube. Synthesis of Dimethyl Cyclopentane. YouTube, 2023. [Link]

-

Gelest, Inc. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Gelest, Inc., 2021. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]

-

Polymer Systems Technology Limited. As one of the most widely researched biomaterials to date, silicone has an approximate 50-year legacy of use in the healthcare i. Polymer Systems Technology Limited, 2020. [Link]

-

MSU chemistry. Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). MSU chemistry. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI, 2017. [Link]

-

NIST. 1,1-dimethyl-cyclohexane. NIST WebBook. [Link]

-

NIST. cis-1,2-dimethyl-cyclopentane. NIST WebBook. [Link]

-

Gelest, Inc. N-n-BUTYL-AZA-SILACYCLOPENTANE. Gelest, Inc.. [Link]

-

Gelest, Inc. REACTIVE SILICONES:. Gelest, Inc., 2016. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. gelest.com [gelest.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 1,1-disubstituted-1-silacycloalkane-based compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. silicone-polymers.co.uk [silicone-polymers.co.uk]

An In-depth Technical Guide to the Synthesis and Properties of 1,1-Dimethyl-1-silacyclopentane

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,1-Dimethyl-1-silacyclopentane (CAS No. 1072-54-4). This saturated silacyclic compound is a valuable building block in organosilicon chemistry and serves as a key intermediate in the development of advanced materials and specialty chemicals. This document offers a detailed examination of a primary synthetic route, including the underlying chemical principles and a step-by-step experimental protocol. Furthermore, it presents a consolidated summary of the compound's physical and spectroscopic properties and explores its current and prospective applications in various scientific and industrial fields. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are engaged in the study and application of organosilicon compounds.

Introduction and Significance

This compound is an organosilicon compound featuring a five-membered ring composed of four carbon atoms and one silicon atom, with two methyl groups attached to the silicon.[1] Its structure imparts a unique combination of properties, including thermal stability and controlled reactivity, making it a significant intermediate in organic synthesis.[2] Silacyclic compounds, in general, are of growing interest due to their potential applications in medicinal chemistry, agrochemistry, and materials science. The substitution of a carbon atom with a silicon atom in a cyclic structure can significantly alter the biological and physical properties of the parent molecule, opening new avenues for the design of novel functional materials and therapeutic agents.

Synthesis and Preparation

The most established and direct method for the synthesis of this compound is the reductive cyclization of a 1,4-dihalobutane with dichlorodimethylsilane in the presence of an alkali metal or magnesium. This approach leverages the formation of a di-Grignard reagent or a related organometallic species that subsequently undergoes intramolecular cyclization with the silicon electrophile.

Reductive Cyclization via Grignard Reagent

This synthetic strategy involves the in-situ formation of a 1,4-bis(halomagnesio)butane, which then reacts with dichlorodimethylsilane to form the silacyclopentane ring.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Starting Materials: 1,4-Dibromobutane is chosen as the carbon backbone precursor due to the reactivity of the carbon-bromine bond, which facilitates the formation of the Grignard reagent. Dichlorodimethylsilane serves as the silicon electrophile, providing the dimethylsilyl moiety for the ring.

-

Reagents and Solvents: Magnesium turnings are used to generate the di-Grignard reagent. Anhydrous diethyl ether or tetrahydrofuran (THF) is essential as the solvent to stabilize the Grignard reagent and prevent its decomposition by protic sources.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. The slow addition of dichlorodimethylsilane helps to control the exothermic reaction and minimize the formation of polymeric byproducts.

Experimental Protocol: Reductive Cyclization

Materials:

-

1,4-Dibromobutane

-

Magnesium turnings

-

Dichlorodimethylsilane

-

Anhydrous diethyl ether

-

Iodine (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas (nitrogen or argon).

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine.

-

A solution of 1,4-dibromobutane in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small amount of the 1,4-dibromobutane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining 1,4-dibromobutane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Cyclization Reaction:

-

The di-Grignard reagent solution is cooled in an ice bath.

-

A solution of dichlorodimethylsilane in anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

-

Workup and Purification:

-

The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Physical and Spectroscopic Properties

The following table summarizes the key physical and predicted spectroscopic properties of this compound. Spectroscopic data are predicted based on established principles and data from analogous compounds.[3][4]

| Property | Value |

| Molecular Formula | C₆H₁₄Si |

| Molecular Weight | 114.26 g/mol [1] |

| CAS Number | 1072-54-4[1] |

| Appearance | Colorless liquid (expected) |

| Boiling Point | ~115-120 °C (estimated) |

| Density | ~0.8 g/mL (estimated) |

| ¹H NMR (CDCl₃) | δ ~0.05 (s, 6H, Si-(CH₃)₂), δ ~0.7-0.9 (m, 4H, Si-CH₂), δ ~1.5-1.7 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~-3 (Si-(CH₃)₂), δ ~15 (Si-CH₂), δ ~28 (-CH₂-CH₂-) |

| IR (neat) | ν ~2950, 2870 (C-H stretch), ~1250 (Si-CH₃), ~800-900 (Si-C stretch) cm⁻¹ |

| Mass Spec (EI) | m/z 114 (M⁺), 99 (M⁺ - CH₃)[1] |

Applications and Future Perspectives

This compound is primarily utilized as an intermediate in the synthesis of more complex organosilicon compounds. Its potential applications span several fields:

-

Polymer Chemistry: The strained five-membered ring can be susceptible to ring-opening polymerization (ROP) to produce polysiloxanes with unique properties. These polymers may find use in specialty elastomers, resins, and coatings.

-

Materials Science: As a precursor, it can be used to synthesize silicon-containing materials for applications in electronics, ceramics, and as surface modifying agents.

-

Organic Synthesis: The silacyclopentane moiety can be incorporated into larger molecules to modulate their lipophilicity, metabolic stability, and conformational properties, which is of interest in the design of new pharmaceuticals and agrochemicals.[2]

The continued exploration of the reactivity of this compound and its derivatives is expected to uncover new synthetic methodologies and lead to the development of novel materials with tailored properties.

Conclusion

This technical guide has detailed the synthesis, properties, and applications of this compound. The reductive cyclization of 1,4-dibromobutane with dichlorodimethylsilane represents a robust and scalable method for its preparation. The unique structural and electronic properties of this silacyclic compound make it a valuable tool for chemists and materials scientists. Further research into its reactivity and incorporation into functional molecules and polymers will undoubtedly expand its utility in various technological fields.

References

-

Bruker. (n.d.). General 1H NMR and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dimethyl-1-silacyclo-3-pentene. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of Silacyclobutane and Some Related Compounds. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Utilization of 1-Oxa-2,2-(dimethyl)silacyclopentane Acetals in the Stereoselective Synthesis of Polyols. Retrieved from [Link]

-

ResearchGate. (2018). Formation of 1-aza-2-silacyclopentanes and unexpected products from the insertion of phenylisocyanate into 2,2-dimethyl-1-(trimethylsilyl). Retrieved from [Link]

-

ChemRxiv. (n.d.). Direct Synthesis of Silylcyclopentene under Ball Milling Conditions. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of Silacyclopentanes. Retrieved from [Link]

-

National Institutes of Health. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. Retrieved from [Link]

-

NIST. (n.d.). 1,1-Dimethyl-1-silacyclobutane. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2010). Low pressure pyrolysis of 1,1‐dimethyl‐1‐silacyclobutane. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Alibaba. (n.d.). 1 1 Dimethyl 1 Silacyclopentane(389). Retrieved from [Link]

-

Michigan State University. (n.d.). Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). Retrieved from [Link]

-

RSC Publishing. (n.d.). The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond. Chemical Communications (London). Retrieved from [Link]

-

ResearchGate. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1,1-Dimethyl-1-silacyclopentane: An In-depth Technical Guide

Introduction

1,1-Dimethyl-1-silacyclopentane is a saturated heterocyclic organosilicon compound with the chemical formula C₆H₁₄Si.[1] Its structure, featuring a five-membered ring containing a silicon atom geminally substituted with two methyl groups, makes it a valuable building block in organosilicon chemistry and a subject of interest in materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for predicting its reactivity and behavior in various applications. This guide provides a detailed analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound, offering insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Isomeric Considerations

The fundamental structure of this compound consists of a central five-membered silacyclopentane ring. The silicon atom is substituted with two methyl groups, and the ring is composed of four carbon atoms and the silicon atom. The saturated nature of the ring implies that all carbon-carbon and carbon-silicon bonds are single bonds.

Caption: Molecular structure of this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) column or a direct insertion probe.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, stable charged ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Summary: Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | 30 | [M]⁺•, [C₆H₁₄Si]⁺• |

| 99 | 100 | [M - CH₃]⁺ |

| 71 | 15 | [C₅H₉]⁺ |

| 59 | 25 | [Si(CH₃)₂H]⁺ |

| 43 | 20 | [SiCH₃]⁺ |

Data sourced from NIST Chemistry WebBook.[1]

Interpretation of the Mass Spectrum

The mass spectrum of this compound exhibits a molecular ion peak ([M]⁺•) at an m/z of 114, which corresponds to its molecular weight (114.26 g/mol ).[1] The base peak, the most intense peak in the spectrum, is observed at m/z 99. This corresponds to the loss of a methyl group ([M - CH₃]⁺) from the molecular ion, a very common fragmentation pathway for compounds containing a tertiary or quaternary center, in this case, the silicon atom. The high stability of the resulting tertiary silyl cation contributes to the high abundance of this fragment.

Other significant fragments include the peak at m/z 71, which can be attributed to the cyclopentyl cation ([C₅H₉]⁺) formed through the loss of the dimethylsilyl group. The peak at m/z 59 corresponds to the dimethylsilyl cation ([Si(CH₃)₂H]⁺), and the peak at m/z 43 is likely due to the methylsilyl cation ([SiCH₃]⁺).

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The liquid sample of this compound can be analyzed neat by placing a thin film between two salt plates (e.g., NaCl or KBr) or in a liquid cell.

-

IR Radiation: A beam of infrared radiation is passed through the sample.

-

Absorption: The molecules absorb IR radiation at specific frequencies corresponding to the vibrational energies of their bonds.

-

Detection: A detector measures the amount of radiation that passes through the sample at each frequency.

-

Spectrum: The data is processed by a Fourier transform to generate an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (in CH₂ and CH₃ groups) |

| 1465-1450 | Medium | CH₂ scissoring |

| 1380-1370 | Medium | CH₃ symmetric bending |

| 1260-1245 | Strong | Si-CH₃ symmetric bending |

| 865-750 | Strong | Si-C stretching and CH₃ rocking on Si |

| ~690 | Medium | Si-C stretching |

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of the C-H and Si-C bonds. The strong bands in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene groups in the ring and the methyl groups attached to the silicon.

A key diagnostic peak for the presence of a Si-CH₃ group is a strong, sharp band around 1260-1245 cm⁻¹.[2] Additionally, the region between 865-750 cm⁻¹ will likely show strong absorptions corresponding to Si-C stretching and methyl group rocking vibrations on the silicon atom. The presence of the five-membered ring may introduce some ring strain that could slightly shift the positions of these bands compared to acyclic analogues. The absence of bands in the regions characteristic of C=C, C≡C, O-H, or N-H vibrations would confirm the saturated and purely organosilicon nature of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, the connectivity and chemical environment of each atom can be determined. While experimental NMR data for this compound is not available in common databases, a predicted spectrum can be constructed based on the analysis of similar structures and established chemical shift principles.

Predicted ¹H NMR Spectrum

Experimental Protocol: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of a reference standard, typically tetramethylsilane (TMS).

-

Magnetic Field: The sample is placed in a strong, uniform magnetic field.

-

Radiofrequency Pulse: The sample is irradiated with a short pulse of radiofrequency energy, which excites the ¹H nuclei.

-

Signal Detection: As the nuclei relax back to their ground state, they emit a radiofrequency signal that is detected and recorded.

-

Fourier Transform: The resulting free induction decay (FID) signal is converted into a frequency-domain spectrum by a Fourier transform, yielding the ¹H NMR spectrum.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.0 - 0.1 | Singlet | 6H | Si-(CH ₃)₂ |

| ~0.6 - 0.8 | Multiplet | 4H | Si-CH ₂- |

| ~1.4 - 1.6 | Multiplet | 4H | -CH₂-CH ₂-CH₂- |

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule.

-

Si-CH₃ Protons: The six protons of the two equivalent methyl groups attached to the silicon atom are expected to appear as a sharp singlet in the upfield region, likely between 0.0 and 0.1 ppm. The silicon atom is less electronegative than carbon, leading to increased shielding of the attached protons.

-

Ring Protons: The eight protons of the four methylene groups in the ring will be in two different chemical environments. The four protons on the carbons directly attached to the silicon (α-protons) will be more shielded than the four protons on the carbons further away (β-protons). The α-protons are expected to appear as a multiplet around 0.6-0.8 ppm, while the β-protons will be further downfield, likely as a multiplet around 1.4-1.6 ppm. The multiplicity of these signals will arise from spin-spin coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

Experimental Protocol: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The experimental procedure for ¹³C NMR is similar to that for ¹H NMR, but with instrumentation optimized for detecting the ¹³C nucleus, which has a much lower natural abundance and gyromagnetic ratio than ¹H. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~ -2.0 to 0.0 | Si-(C H₃)₂ |

| ~ 10.0 - 12.0 | Si-C H₂- |

| ~ 28.0 - 30.0 | -CH₂-C H₂-CH₂- |

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

-

Si-CH₃ Carbons: The two equivalent methyl carbons attached to the silicon atom will be significantly shielded and are expected to appear at a very upfield chemical shift, likely between -2.0 and 0.0 ppm.

-

α-Ring Carbons: The two equivalent methylene carbons directly bonded to the silicon atom will appear downfield from the methyl carbons, with an expected chemical shift in the range of 10.0-12.0 ppm.

-

β-Ring Carbons: The two equivalent methylene carbons in the β-position to the silicon atom will be the most deshielded carbons in the molecule, with a predicted chemical shift in the range of 28.0-30.0 ppm.

Conclusion

References

- Durig, J.R., & Compton, D.A.C. (1980). Spectra and structure of silicon containing compounds. 13—infrared and Raman spectra of this compound†. Journal of Raman Spectroscopy, 9(1), 50-54.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1-Dimethyl-1-silacyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 1,1-Dimethyl-1-silacyclopentane. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous, well-studied organosilicon compounds, particularly 1,1-dimethyl-1-silacyclobutane, to propose the most probable decomposition mechanisms. We will explore the governing principles of its thermal degradation, including the formation of key reactive intermediates and subsequent secondary reactions. Furthermore, this document outlines detailed, field-proven experimental protocols for rigorously studying the gas-phase pyrolysis of such compounds, offering a self-validating framework for researchers. The content herein is designed to equip scientists and professionals with the foundational knowledge and practical methodologies required to investigate and understand the thermal behavior of cyclic organosilanes.

Introduction to this compound

This compound is an organosilicon compound featuring a five-membered ring containing one silicon atom, which is geminally substituted with two methyl groups. Organosilicon compounds of this nature are of significant interest as precursors in chemical vapor deposition (CVD) for producing silicon carbide (SiC) thin films, as building blocks in polymer chemistry, and as intermediates in fine chemical synthesis.[1] Understanding the thermal stability and decomposition mechanisms of this molecule is paramount for controlling these processes, predicting product formation, and optimizing reaction conditions.

While extensive kinetic and mechanistic studies have been performed on its four-membered ring analogue, 1,1-dimethyl-1-silacyclobutane, literature directly addressing the pyrolysis of this compound is scarce. However, the principles governing the thermal breakdown of the silacyclobutane derivative provide a robust and scientifically sound framework for predicting the behavior of the silacyclopentane. The primary difference is expected to arise from the variation in ring strain between the four- and five-membered rings, which will influence the activation energy of the initial ring-opening step.

Proposed Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of this compound in the gas phase is anticipated to be a unimolecular process that proceeds through a multi-step radical mechanism. By analogy with its well-documented silacyclobutane counterpart, the reaction cascade is initiated by ring cleavage, leading to the formation of highly reactive intermediates that subsequently rearrange or react to form stable final products.[2][3][4]

2.1 Initial Ring Cleavage and Diradical Formation

The process is initiated by the homolytic cleavage of a carbon-carbon bond within the silacyclopentane ring, which is typically the weakest bond under thermal stress, aside from the Si-C bonds which may also cleave.[3] This initial step results in the formation of a 1,5-diradical intermediate. The choice of which C-C bond breaks will dictate the subsequent fragmentation pattern. Cleavage of the C3-C4 bond is a plausible initiating step.

2.2 Fragmentation to Primary Products

Following its formation, the diradical intermediate is highly unstable and will rapidly undergo further fragmentation. The most likely pathway involves a β-scission reaction, leading to the extrusion of a stable alkene and the formation of a transient silaethene (or silene) species. For this compound, this would result in the formation of propene and the highly reactive intermediate 1,1-dimethylsilene ((CH₃)₂Si=CH₂).

This contrasts with the pyrolysis of 1,1-dimethyl-1-silacyclobutane, which famously yields ethene and 1,1-dimethylsilene.[2][5] The difference in the extruded alkene is a direct consequence of the larger ring size of the parent molecule.

2.3 Secondary Reactions: Dimerization of 1,1-Dimethylsilene

The 1,1-dimethylsilene intermediate is not stable under typical pyrolysis conditions and will readily react with itself. The primary secondary reaction is a head-to-tail [2+2] cycloaddition, leading to the dimerization of the silene.[3] This process yields the stable final product, 1,1,3,3-tetramethyl-1,3-disilacyclobutane .[2][3] This dimerization is a hallmark of thermal decompositions that generate silenes.

Caption: Proposed decomposition pathway for this compound.

Kinetics and Energetics: An Analogous System

While specific kinetic parameters for this compound are not available, the data from the gas-phase decomposition of 1,1-dimethyl-1-silacyclobutane provides a valuable benchmark. The decomposition of the silacyclobutane is a first-order, homogeneous reaction investigated between 400 and 460°C.[2][5]

The Arrhenius equation for this reaction is given as: k = A e(-Ea/RT)

The experimentally determined parameters for the analogous compound are summarized below.

| Parameter | Value | Source |

| Pre-exponential Factor (A) | 1015.80 ± 0.20 s-1 | [2] |

| Activation Energy (Ea) | 63.8 ± 0.5 kcal/mol (267 ± 2 kJ/mol) | [2] |

Interpretation of Kinetic Data:

-

The high pre-exponential factor (A) is characteristic of a unimolecular reaction with a "loose" transition state, such as the ring-opening to a diradical.

-

The activation energy (Ea) of ~64 kcal/mol reflects the significant energy required to break the C-C bond in the strained four-membered ring. It is hypothesized that the activation energy for this compound will be slightly higher, as five-membered rings possess less ring strain than four-membered rings, making the initial bond cleavage energetically less favorable.

Experimental Methodology: A Protocol for Gas-Phase Pyrolysis Studies

To validate the proposed mechanism and determine the kinetic parameters for this compound, a rigorous experimental approach is necessary. The following protocol describes a self-validating system using a flow reactor coupled with gas chromatography-mass spectrometry (GC-MS).

4.1 Apparatus and Setup

-

Flow Reactor: A quartz tube (approx. 50 cm length, 2 cm inner diameter) is placed inside a resistively heated tube furnace equipped with a PID controller for precise temperature regulation.

-

Carrier Gas: An inert carrier gas (e.g., Nitrogen or Argon, 99.999% purity) is supplied via a mass flow controller (MFC) to ensure a constant, reproducible flow rate.

-

Sample Introduction: The liquid this compound is held in a bubbler or syringe pump. A heated transfer line ensures the sample is vaporized and carried into the reactor by the inert gas.

-

Product Collection: The reactor outlet is connected to a series of cold traps (e.g., U-tubes immersed in liquid nitrogen or a dry ice/acetone slurry) to condense the less volatile products. A gas sampling bag or an online connection to a GC can be used for analyzing gaseous products.

4.2 Step-by-Step Experimental Protocol

-

System Purge: The entire system is purged with the inert carrier gas for at least 60 minutes at the desired flow rate to eliminate atmospheric oxygen and moisture.

-

Temperature Stabilization: The furnace is heated to the target pyrolysis temperature (e.g., starting at 400°C) and allowed to stabilize for at least 30 minutes.

-

Sample Introduction: The flow of the vaporized sample is initiated. The concentration of the reactant in the carrier gas should be kept low (<1%) to favor unimolecular decomposition and minimize bimolecular side reactions.

-

Reaction and Collection: The reaction is allowed to proceed for a set duration (e.g., 30-60 minutes) to collect a sufficient quantity of products in the cold traps.

-

Product Recovery: After the run, the sample flow is stopped, and the system is allowed to cool under the inert gas flow. The cold traps are removed, sealed, and allowed to warm to room temperature. The condensed products are dissolved in a suitable solvent (e.g., deuterated chloroform for NMR or hexane for GC-MS).

-

Repeatability: The experiment is repeated at several different temperatures (e.g., in 20°C increments) to gather data for an Arrhenius plot. Control experiments at low temperatures where no decomposition occurs should be run to obtain a baseline.

4.3 Analytical Workflow

-

Identification: The collected products are analyzed by GC-MS. The mass spectra are used to identify the decomposition products (e.g., propene, 1,1,3,3-tetramethyl-1,3-disilacyclobutane) and any unreacted parent compound by comparing them to spectral libraries (e.g., NIST) and known standards.

-

Quantification: The amount of reactant consumed and products formed is quantified using GC with a flame ionization detector (FID), using an internal standard for calibration.

-

Kinetic Analysis: The rate constant (k) at each temperature is determined from the conversion of the reactant and the calculated residence time in the heated zone of the reactor. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A).

Caption: A generalized workflow for studying gas-phase pyrolysis.

Conclusion and Future Outlook

The thermal decomposition of this compound is predicted to proceed via a unimolecular mechanism involving ring-opening to a diradical intermediate, followed by fragmentation to yield propene and 1,1-dimethylsilene. The highly reactive silene intermediate is expected to dimerize, forming 1,1,3,3-tetramethyl-1,3-disilacyclobutane as the major stable, silicon-containing product. The kinetic parameters are expected to be similar to those of the analogous 1,1-dimethyl-1-silacyclobutane, with a likely higher activation energy due to lower ring strain.

This guide provides a robust theoretical framework and a detailed experimental protocol for the scientific community. There is a clear need for direct experimental investigation into this specific compound to confirm the proposed mechanisms and to determine its precise kinetic and thermodynamic parameters. Such studies, combining flow reactor experiments with modern analytical techniques and computational chemistry, will provide invaluable data for applications ranging from materials science to synthetic chemistry.

References

-

Nagai, Y., Kono, H., Matsumoto, H., & Yamazaki, K. (1979). Pyrolysis of chlorinated silacyclopentanes. The Journal of Organic Chemistry. Available at: [Link]

-

Flowers, M. C., & Gusel'nikov, L. E. (1968). A kinetic study of the gas-phase thermal decomposition of 1,1-dimethyl-1-silacyclobutane. Journal of the Chemical Society B: Physical Organic, 419-424. Available at: [Link]

-

Shi, Y., et al. (2010). Decomposition of 1,1-dimethyl-1-silacyclobutane on a tungsten filament--evidence of both ring C-C and ring Si-C bond cleavages. Journal of Mass Spectrometry, 45(2), 215-22. Available at: [Link]

-

Basu, S., Davidson, I. M. T., Laupert, R., & Potzinger, P. (1979). Low pressure pyrolysis of 1,1-dimethyl-1-silacyclobutane. Berichte der Bunsengesellschaft für physikalische Chemie, 83(12), 1282-1286. Available at: [Link]

-

Flowers, M. C., & Gusel'nikov, L. E. (1966). The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond. Chemical Communications (London), (13), 419-420. Available at: [Link]

-

Basu, S., et al. (1979). Low pressure pyrolysis of 1,1-dimethyl-1-silacyclobutane. ETDEWEB. Available at: [Link]

-

Sebbar, N., et al. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(30), 5532–5543. Available at: [Link]

-

Tong, L., & Shi, Y. (2010). Decomposition of 1-methyl-1-silacyclobutane on Tungsten Filament, Competitive Reactions of Methyl Radicals, Silenes, and Silylenes. ResearchGate. Available at: [Link]

-

Flowers, M. C., & Gusel'nikov, L. E. (1968). Correction to paper entitled 'a kinetic study of the gas-phase thermal decomposition of 1, 1-dimethyl-1-silacyclobutane'. Journal of the Chemical Society B: Physical Organic, 1396. Available at: [Link]

-

Carr, R. W., & Walters, W. D. (1966). Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 62, 1100-1108. Available at: [Link]

-

Al-Mudafr, A. A., et al. (2020). Sampling of Gas-Phase Intermediate Pyrolytic Species at Various Temperatures and Residence Times during Pyrolysis of Methane, Ethane, and Butane in a High-Temperature Flow Reactor. MDPI. Available at: [Link]

-

NIST. (n.d.). 1,1-Dimethyl-1-silacyclobutane. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). Silacyclobutane, 1,1-dimethyl-. PubChem. Available at: [Link]

-

Bartoli, M., et al. (2021). Pyrolysis of bulk molding compound. IRIS . Available at: [Link]

-

Alibaba.com. (n.d.). 1 1 Dimethyl 1 Silacyclopentane(389). Available at: [Link]

-

NIST. (n.d.). 1,1-Dimethyl-1-silacyclobutane. NIST WebBook. Available at: [Link]

-

Koroglu, B., et al. (2023). Comparative Analysis of Sublimation and Thermal Decomposition of TATB. OSTI.GOV. Available at: [Link]

-

Gelest, Inc. (n.d.). N-n-BUTYL-AZA-SILACYCLOPENTANE. Available at: [Link]

-

Geissler, T., et al. (2023). Natural Gas Pyrolysis in a Liquid Metal Bubble Column Reaction System—Part II. SolarPACES. Available at: [Link]

Sources

- 1. Reliable Solutions for Your 1 1 dimethyl 1 silacyclopentane Needs in Global Markets [alibaba.com]

- 2. A kinetic study of the gas-phase thermal decomposition of 1,1-dimethyl-1-silacyclobutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Decomposition of 1,1-dimethyl-1-silacyclobutane on a tungsten filament--evidence of both ring C-C and ring Si-C bond cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,1-Dimethyl-1-silacyclopentane in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,1-dimethyl-1-silacyclopentane. It is intended for researchers, scientists, and drug development professionals who utilize this organosilicon compound and require a thorough understanding of its behavior in various solvent systems. This document elucidates the theoretical principles governing its solubility, presents expected solubility profiles, and provides detailed experimental protocols for empirical determination.

Introduction to this compound

This compound is a cyclic organosilicon compound with the chemical formula C6H14Si.[1][2][3] It consists of a five-membered ring containing four carbon atoms and one silicon atom, with two methyl groups attached to the silicon atom. Its structure imparts a unique combination of properties, including thermal stability and a predominantly nonpolar character. Understanding its solubility is crucial for a wide range of applications, from its use as a synthetic intermediate to its potential role as a non-polar solvent or additive in various formulations.

Key Physical Properties:

| Property | Value | Source |

| Molecular Formula | C6H14Si | [1][3] |

| Molecular Weight | 114.26 g/mol | [1][3] |

| Boiling Point | 107 °C | [1] |

| Density | 0.794 g/mL | [1] |

| Calculated logP (Octanol/Water) | 2.489 | [4] |

| Calculated Water Solubility (logS) | 0.30 mol/L | [4] |

The high logP value and low calculated water solubility strongly suggest that this compound is hydrophobic and will exhibit limited solubility in aqueous solutions.[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle is based on the polarity and intermolecular forces of both the solute (this compound) and the solvent.

This compound can be characterized as a nonpolar molecule. The silicon-carbon and carbon-hydrogen bonds have low polarity, and the overall molecular geometry does not create a significant dipole moment. The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces).

Therefore, it is anticipated that this compound will be highly soluble in nonpolar and weakly polar organic solvents that also exhibit van der Waals forces as their primary intermolecular interaction. Conversely, its solubility is expected to be low in highly polar and protic solvents, where strong dipole-dipole interactions and hydrogen bonding are dominant.

Logical Relationship of Solubility

Caption: Predicted solubility of this compound based on solvent polarity.

Expected Solubility Profile in Common Organic Solvents

Based on the theoretical framework, the following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Nonpolar Solvents | |||

| Hexane | Aliphatic Hydrocarbon | Very High | "Like dissolves like"; both are nonpolar with van der Waals forces. |

| Toluene | Aromatic Hydrocarbon | Very High | Nonpolar aromatic solvent, compatible intermolecular forces. |

| Diethyl Ether | Ether | High | Relatively nonpolar with some polar character, but dispersion forces dominate. |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | Ether | High | Cyclic ether with moderate polarity; capable of dissolving nonpolar compounds. |

| Acetone | Ketone | Moderate | More polar than THF, but should still exhibit reasonable solubility. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | High | Good solvent for a wide range of organic compounds. |

| Polar Protic Solvents | |||

| Ethanol | Alcohol | Low to Moderate | Hydrogen bonding is significant, but the ethyl group provides some nonpolar character. |

| Methanol | Alcohol | Low | More polar than ethanol, leading to reduced solubility. |

| Water | Protic | Very Low / Insoluble | Highly polar with strong hydrogen bonding network; incompatible with the nonpolar solute. |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

For each selected solvent, add a known volume (e.g., 5.0 mL) to a vial.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solute remains.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for 24-48 hours. This extended period ensures that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solute to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any suspended microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in each solvent.

-

Analyze the calibration standards and the prepared samples using a calibrated GC-FID or another suitable analytical method.

-

Construct a calibration curve and determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Conclusion

This compound is a nonpolar organosilicon compound, and its solubility is primarily dictated by the principle of "like dissolves like." It is expected to be highly soluble in nonpolar and weakly polar aprotic solvents, with decreasing solubility as the polarity and hydrogen bonding capacity of the solvent increase. For precise and reliable data, the experimental protocol detailed in this guide should be followed. This understanding of its solubility is fundamental for its effective use in research, synthesis, and formulation development.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 1072-54-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136833, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Health and Safety of 1,1-Dimethyl-1-silacyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-1-silacyclopentane (CAS No. 1072-54-4) is a cyclic organosilane compound with emerging applications in various fields, including organic synthesis and materials science.[1][2] Its unique structural and electronic properties make it a valuable building block for the synthesis of more complex silicon-containing molecules. As with any chemical compound, a thorough understanding of its health and safety profile is paramount for its responsible handling in a laboratory or industrial setting. This guide provides a comprehensive overview of the known and inferred health and safety information for this compound, with a focus on practical applications for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of a robust safety assessment. These properties can predict its behavior in various experimental and environmental conditions.

| Property | Value | Source |

| CAS Number | 1072-54-4 | [1][2][3][4] |

| Molecular Formula | C6H14Si | [4] |

| Molecular Weight | 114.26 g/mol | [4] |

| Synonyms | Silacyclopentane, 1,1-dimethyl-; Cyclotetramethylenedimethylsilane | [4] |

| Appearance | Not specified, likely a liquid | Inferred |

| Boiling Point | Not specified | |

| Flash Point | Not specified, expected to be low | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available in the public domain, an assessment of its structural analogs, particularly other cyclic organosilanes, suggests a high likelihood of the following hazards. The most closely related compound with a detailed SDS is 1,1-Dimethyl-1-sila-2-oxacyclohexane, which is classified as a highly flammable liquid.[5]

Inferred GHS Classification:

-

Flammable Liquids, Category 2

Signal Word: Danger

Inferred Hazard Statements:

-

H225: Highly flammable liquid and vapor. [5]

Inferred Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5]

-

P233: Keep container tightly closed.[5]

-

P240: Ground/bond container and receiving equipment.[5]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[5]

-

P242: Use only non-sparking tools.[5]

-

P243: Take precautionary measures against static discharge.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

P370+P378: In case of fire: Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[5]

-

P403+P235: Store in a well-ventilated place. Keep cool.[5]

-